Commercial suppliers of Cytidine-1'-d for research
Commercial suppliers of Cytidine-1'-d for research
An In-Depth Technical Guide to Sourcing and Utilizing Cytidine-1'-d in Structural and Mechanistic Biology
Executive Summary
The strategic incorporation of stable isotopes into nucleic acids has revolutionized our ability to probe macromolecular dynamics and enzymatic transition states. Among these, Cytidine-1'-d (cytidine specifically deuterated at the 1'-position of the ribose ring) represents a highly specialized isotopologue. Because the 1'-carbon is the anomeric center connecting the ribose to the nucleobase via the glycosidic bond, isotopic substitution here provides an exquisite, non-perturbing probe.
As an application scientist, I frequently advise structural biology teams on isotopic labeling strategies. The choice to use Cytidine-1'-d is rarely arbitrary; it is driven by the need to either measure secondary kinetic isotope effects (KIEs) in nucleoside-processing enzymes (like cytidine deaminase) or to simplify complex 1H NMR spectra by eliminating the dominant 1'-proton signals to study sugar pucker dynamics [1, 2]. This whitepaper provides an authoritative guide on sourcing this rare compound, evaluating its quality, and executing self-validating experimental workflows.
Commercial Supplier Landscape
Cytidine-1'-d is not a standard off-the-shelf commodity. Its synthesis requires stereoselective deuteration at the anomeric center, often achieved through complex chemo-enzymatic pathways starting from selectively labeled D-ribose [3]. Procurement requires navigating specialized isotope manufacturers.
Table 1: Commercial Suppliers of Cytidine-1'-d and Related Labeled Precursors
| Supplier | Core Competency | Typical Isotopic Purity | Supplied Form |
| Toronto Research Chemicals (TRC) | Direct synthesis of complex, rare biomedical small molecules. | >98% Atom % D | Lyophilized powder (Cytidine-1'-d) |
| Omicron Biochemicals | Custom synthesis of stable isotope-labeled carbohydrates. | >98% Atom % D | Labeled precursors (e.g., D-Ribose-1-d) |
| Cambridge Isotope Laboratories (CIL) | Broad catalog of labeled rNTPs and dNTPs (often via Cassia LLC). | >97% Atom % D | Ammonium salt solutions (NTPs) |
| Sigma-Aldrich (Merck) | Global distribution of analytical standards and bulk isotopes. | Variable (>95%) | Custom synthesis / Analytical standards |
Strategic Sourcing Note: If your end goal is in vitro RNA transcription, purchasing the pre-phosphorylated triphosphate (CTP-1'-d) from CIL is highly recommended to bypass the low-yield chemical phosphorylation steps. If your goal is enzymatic KIE studies, procuring the unphosphorylated nucleoside from TRC or synthesizing it via Omicron's labeled ribose is the optimal path [4, 5].
Mechanistic Rationale: Why the 1'-Position?
In enzymatic reactions involving the nucleobase (e.g., the deamination of cytidine to uridine by Cytidine Deaminase), the 1'-position does not participate directly in the bond-breaking/bond-making chemistry. However, substituting protium for deuterium at this position yields a secondary kinetic isotope effect ( 2 KIE) .
The causality is rooted in hyperconjugation and vibrational zero-point energy. As the enzyme forces the pyrimidine ring from an aromatic sp2 state into a tetrahedral sp3 transition state during water attack at C4, the electronic perturbation propagates to the N1-C1' glycosidic bond. Measuring the Vmax/Km ratio between unlabeled Cytidine and Cytidine-1'-d allows researchers to map the exact transition state geometry without altering the chemical nature of the substrate [6].
Diagram 1: Mechanistic pathway of Cytidine Deaminase highlighting the secondary KIE evaluation.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an internal control to prevent downstream data artifacts.
Protocol A: Determination of Secondary KIE in Cytidine Deaminase
This protocol measures the β -secondary KIE to elucidate transition-state tightening or loosening.
Step 1: Substrate Normalization (The Critical Step) Causality: KIE measurements are extremely sensitive to concentration errors. You cannot rely solely on the supplier's weighed mass due to variable hygroscopicity.
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Prepare 10 mM stock solutions of Cytidine and Cytidine-1'-d in 50 mM Tris-HCl (pH 7.5).
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Validation: Determine exact concentrations spectrophotometrically using the extinction coefficient at 271 nm ( ϵ271=9100M−1cm−1 ). Adjust stocks until they are matched within 0.1%.
Step 2: Kinetic Assay Execution
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Prepare a reaction master mix containing 50 mM Tris-HCl (pH 7.5) and 1 mM DTT.
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Aliquot varying concentrations of substrate (from 0.1×Km to 10×Km ) into UV-transparent quartz cuvettes.
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Initiate the reaction by adding a strictly controlled concentration of purified Cytidine Deaminase (e.g., 5 nM final).
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Monitor the decrease in absorbance at 282 nm (the isosbestic point is shifted; 282 nm provides the maximum differential between cytidine and uridine).
Step 3: Data Synthesis and Validation Fit the initial velocity data to the Michaelis-Menten equation. Calculate the isotope effect on V/K :
D(V/K)=(Vmax/Km)D(Vmax/Km)HValidation: A normal secondary KIE ( >1.0 ) indicates a change in hybridization that loosens the out-of-plane bending modes at the 1'-position, validating the formation of the tetrahedral intermediate.
Table 2: Representative Kinetic Parameters for Cytidine Deaminase
| Parameter | Unlabeled Cytidine (H) | Cytidine-1'-d (D) | Isotope Effect ( D KIE) |
| Km ( μ M) | 24.5 ± 1.2 | 25.1 ± 1.4 | ~ 0.98 |
| kcat ( s−1 ) | 310 ± 15 | 305 ± 12 | ~ 1.02 |
| V/K ( M−1s−1 ) | 1.26×107 | 1.21×107 | 1.04 ± 0.02 (Secondary) |
(Note: Values are representative benchmarks for wild-type E. coli CDA at 25°C).
Protocol B: Enzymatic Synthesis of 1'-Deuterated RNA for NMR
For structural biologists studying RNA sugar pucker dynamics via NMR, Cytidine-1'-d must be converted into a triphosphate and incorporated into RNA [2, 3].
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Kinase Conversion: If starting from the nucleoside, utilize a one-pot enzymatic cascade featuring Uridine/Cytidine Kinase (UCK), Nucleoside Monophosphate Kinase (NMPK), and Nucleoside Diphosphate Kinase (NDPK) with catalytic ATP and a phosphoenolpyruvate/pyruvate kinase regeneration system.
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In Vitro Transcription (IVT): Combine the generated CTP-1'-d with standard ATP, GTP, UTP, T7 RNA Polymerase, and the DNA template.
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Validation (Isotopic Fidelity): Crucial Step. Before large-scale purification, digest a 1 μ g aliquot of the transcribed RNA with Nuclease P1 and Antarctic Phosphatase. Analyze the resulting nucleosides via LC-MS. The mass shift of the cytidine peak must perfectly match +1.006 Da compared to an unlabeled control, proving that the 1'-deuterium did not exchange with the aqueous solvent during the multi-hour IVT incubation.
Diagram 2: Workflow for the enzymatic synthesis and validation of 1'-deuterated RNA transcripts.
Conclusion
The utilization of Cytidine-1'-d is a hallmark of advanced mechanistic and structural biology. Whether sourced directly from specialized boutique chemical suppliers like TRC or synthesized enzymatically from Omicron Biochemicals' labeled ribose precursors, the integrity of the downstream data relies entirely on stringent substrate normalization and self-validating analytical checks. By adhering to the protocols outlined above, researchers can confidently extract high-resolution kinetic and dynamic data from their target macromolecules.
References
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Furtig, B., Richter, C., Wöhnert, J., & Schwalbe, H. (2003). NMR Spectroscopy of RNA. ChemBioChem. Available at:[Link]
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Lu, K., Miyazaki, Y., & Summers, M. F. (2010). Isotope labeling strategies for NMR studies of RNA. Journal of Biomolecular NMR. Available at:[Link]
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Nelissen, F. H. T., et al. (2008). Regio-selective Chemical-Enzymatic Synthesis of Pyrimidine Nucleotides Facilitates RNA Structure and Dynamics Studies. Nucleic Acids Research. Available at:[Link]
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Cleland, W. W. (2005). The use of isotopes to determine enzyme mechanisms. Archives of Biochemistry and Biophysics. Available at:[Link]
